REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][C:17]([S:20](Cl)(=O)=O)=[CH:16][CH:15]=2)=[CH:10][CH:9]=1>O1CCCC1>[F:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]2[CH:19]=[CH:18][C:17]([SH:20])=[CH:16][CH:15]=2)=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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0.95 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
|
After stirring for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
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Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice bath
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Type
|
CUSTOM
|
Details
|
quenched by addition of 10% aqueous sulfuric acid solution (100 mL)
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Type
|
FILTRATION
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Details
|
the mixture was filtered through Celite™
|
Type
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CUSTOM
|
Details
|
the tetrahydrofuran was removed under vacuum
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Type
|
ADDITION
|
Details
|
The residue was diluted with water
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether
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Type
|
WASH
|
Details
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The organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to a solid
|
Type
|
CUSTOM
|
Details
|
Trituration of the solid with diethyl ether, removal of insoluble material
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
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CONCENTRATION
|
Details
|
concentrated of the filtrate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C(C=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |